tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 4.21 (m, 1H, H-2 piperidone)
- δ 3.98 (br s, 2H, Boc N-CH₂)
- δ 3.45 (td, J = 12.4, 3.1 Hz, 2H, piperidine H-3/H-5)
- δ 2.81 (dd, J = 17.2, 4.8 Hz, 1H, H-6a piperidone)
- δ 2.64 (m, 2H, H-4 piperidine)
- δ 1.49 (s, 9H, Boc C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃):
- δ 170.8 (Boc carbonyl)
- δ 154.3 (piperidone carbonyl)
- δ 80.1 (Boc quaternary carbon)
- δ 62.4 (C-2 piperidone)
- δ 52.7 (C-3 nitro-bearing carbon)
- δ 28.3 (Boc methyl groups)
The H-2 proton shows complex splitting due to coupling with both adjacent H-3 (³J = 4.8 Hz) and H-6 protons (³J = 2.9 Hz).
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV produces characteristic fragments:
| m/z | Fragment Ion Structure |
|---|---|
| 325 | Molecular ion [M]⁺ |
| 269 | [M - C₄H₈]⁺ (Boc group loss) |
| 225 | [M - C₄H₈ - CO₂]⁺ |
| 154 | Piperidone-nitrogen dioxide ion |
| 57 | tert-butyl cation |
The base peak at m/z 57 corresponds to the stable (CH₃)₃C⁺ ion, while the molecular ion shows 12% relative abundance.
Infrared (IR) Vibrational Signatures
Key absorption bands in KBr pellet:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2975 | C-H stretch (tert-butyl) |
| 1689 | ν(C=O) Boc carbonyl |
| 1653 | ν(C=O) piperidone |
| 1527 | νₐₛ(NO₂) asymmetric stretch |
| 1354 | νₛ(NO₂) symmetric stretch |
| 1257 | C-O-C stretch (Boc ether) |
| 1152 | N-CO-O ester vibration |
The 1689/1653 cm⁻¹ doublet confirms coexistence of two non-conjugated carbonyl groups, while the 1527-1354 cm⁻¹ split demonstrates nitro group conjugation with the piperidone ring.
Properties
CAS No. |
1955493-71-6 |
|---|---|
Molecular Formula |
C15H25N3O5 |
Molecular Weight |
327.38 g/mol |
IUPAC Name |
tert-butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O5/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)13-11(18(21)22)4-5-12(19)16-13/h10-11,13H,4-9H2,1-3H3,(H,16,19) |
InChI Key |
KIMYPMQKIANAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with a nitro-substituted piperidine derivative . The reaction conditions often include the use of organic solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like Pd/C[][3].
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst[][3].
Substitution: Nucleophiles such as amines or thiols in the presence of a base[][3].
Major Products Formed
Reduction: Formation of tert-butyl 4-(3-amino-6-oxopiperidin-2-yl)piperidine-1-carboxylate[][3].
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used[][3].
Scientific Research Applications
tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is used in several scientific research fields:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the piperidine ring can interact with various biological receptors . The exact pathways and targets depend on the specific application and modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparison with analogous piperidine derivatives highlights key structural and functional differences (Table 1). Notably, tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2), described in , shares the Boc-protected piperidine core but differs in substituents and electronic properties.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Electronic Effects :
- The nitro group in the target compound introduces strong electron-withdrawing effects, polarizing the piperidine ring and influencing reactivity in subsequent reactions (e.g., nucleophilic aromatic substitution). In contrast, the chloropyrimidinyl ether in the analog (CAS: 1289386-94-2) offers a heteroaromatic system with moderate electron deficiency, favoring Suzuki-Miyaura couplings .
However, experimental solubility data for both compounds are unavailable.
Synthetic Utility :
- The Boc group in both compounds simplifies purification and protects the amine during synthesis. However, the nitro group’s reduction to an amine (e.g., via catalytic hydrogenation) adds a critical step for derivatizing the target compound, whereas the chlorine atom in the analog allows direct functionalization without additional reduction steps .
Research Findings and Challenges
- Structural Characterization : Crystallographic data for the target compound are absent in the provided evidence. Tools like SHELXL () are widely used for small-molecule refinement, but without single-crystal data, confirming stereochemistry (e.g., the configuration of the nitro group) remains speculative.
- Chirality and Polarimetry : The nitro group’s position could introduce chirality, necessitating enantiomorph-polarity analysis. Methods like Flack’s parameter () are critical for such determinations but require high-quality diffraction data.
Biological Activity
Tert-butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring and a nitro group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in drug development contexts. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₅N₃O₅
- Molecular Weight : 327.38 g/mol
- CAS Number : 1955493-71-6
The biological activity of this compound is largely attributed to its structural components:
- Piperidine Ring : This cyclic structure is known for its ability to interact with various biological receptors, influencing pharmacological effects.
- Nitro Group : The presence of the nitro substituent may enhance the compound's reactivity and binding properties, potentially leading to unique interactions with target proteins.
The compound's mechanism of action likely involves modulation of neurotransmitter systems or enzyme inhibition, making it a candidate for therapeutic applications in neurology and oncology.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against specific pathogens, indicating its utility in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use as an anti-inflammatory agent.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing a framework for understanding the potential effects of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | Contains an amino group; used in medicinal chemistry |
| Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate | Not specified | Features bromine substitution; potential use in agrochemicals |
| Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate | Not specified | Similar structure; ongoing research into its biological activity |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for tert-butyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate?
- Methodology :
- Coupling Reactions : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) or ethyl acetate. These reagents facilitate amide bond formation between precursors .
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) to confirm intermediate formation and reaction completion .
- Purification : Recrystallization from solvents like ethanol or acetonitrile yields high-purity off-white solids .
- Optimization : Adjust reaction time, temperature, and stoichiometry. For example, refluxing in DCM improves yield compared to room-temperature reactions .
Q. Which characterization techniques are critical for verifying the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR to analyze proton and carbon environments, particularly the tert-butyl group (δ ~1.4 ppm) and piperidine/oxopiperidinyl motifs .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with sub-ppm accuracy .
- Chromatographic Methods : Use HPLC or TLC to assess purity (>98% by area normalization) .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders in unventilated areas .
- Storage : Store at 2–8°C in airtight containers away from moisture and strong oxidizers (e.g., peroxides) .
- Emergency Measures : Ensure access to eye-wash stations and showers. In case of fire, use CO₂ or dry chemical extinguishers and evacuate non-essential personnel .
Advanced Research Questions
Q. How can computational modeling enhance reaction design for derivatives of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways, transition states, and regioselectivity. For example, simulate nitro group reduction or piperidine ring functionalization .
- Data-Driven Screening : Apply machine learning to prioritize reaction conditions (e.g., solvent, catalyst) based on historical data, reducing trial-and-error experimentation .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, accelerating derivative synthesis by 30–50% .
Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?
- Controlled Experiments : Systematically vary parameters (e.g., temperature, solvent polarity) while keeping others constant. For instance, compare DCM vs. THF in coupling reactions .
- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., catalyst loading, reaction time) affecting yield .
- In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring to detect intermediate degradation or side reactions .
Q. How does the steric and electronic environment of the piperidine ring influence further functionalization?
- Steric Effects : The tert-butyl group creates steric hindrance, directing electrophilic attacks to the 3-nitro-6-oxopiperidinyl moiety. For example, nucleophilic substitution at the nitro group is favored over the tert-butyl-protected amine .
- Electronic Effects : The electron-withdrawing nitro group activates adjacent carbons for reduction (e.g., catalytic hydrogenation to amines) or nucleophilic aromatic substitution .
- Case Study : Hydrolysis under acidic conditions selectively cleaves the ester group, leaving the piperidine ring intact, as confirmed by ¹³C NMR .
Comparative Analysis Table: Key Synthetic Routes
| Parameter | Route A (DCC/DMAP) | Route B (Reductive Amination) |
|---|---|---|
| Yield | 65–75% | 50–60% |
| Reaction Time | 24 h (RT) | 48 h (Reflux) |
| Key Byproduct | Dicyclohexylurea | Unreacted pyridazine |
| Purification Method | Recrystallization (EtOH) | Column Chromatography (SiO₂) |
Key Research Findings
- Biological Relevance : The nitro and oxopiperidinyl groups enable interactions with enzymes like kinases or proteases, making the compound a candidate for in vitro inhibition assays .
- Material Stability : The tert-butyl ester enhances stability under basic conditions, critical for long-term storage in medicinal chemistry workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
